DL-Alanine-2-D1-N-fmoc

Catalog No.
S15749278
CAS No.
M.F
C18H17NO4
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine-2-D1-N-fmoc

Product Name

DL-Alanine-2-D1-N-fmoc

IUPAC Name

2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H17NO4

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11D

InChI Key

QWXZOFZKSQXPDC-WORMITQPSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

[2H]C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

DL-Alanine-2-D1-N-fmoc is a deuterium-labeled derivative of DL-Alanine, where the hydrogen atom at the second carbon position is replaced with deuterium. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group, which is widely utilized in peptide synthesis. The incorporation of deuterium enhances the compound's utility in various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, enabling researchers to trace metabolic pathways and study pharmacokinetics in drug development .

  • Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or similar bases, allowing for the exposure of the amino group for further reactions.
  • Oxidation and Reduction: Although less common due to the stability of the Fmoc group, the compound can participate in oxidation and reduction reactions.
  • Coupling Reactions: It is frequently employed in peptide synthesis, where it undergoes coupling with other amino acids to form peptide bonds, facilitated by its protected amino group.

The synthesis of DL-Alanine-2-D1-N-fmoc typically involves two main steps:

  • Deuteration of DL-Alanine: This can be achieved through methods such as catalytic exchange or chemical reduction.
  • Attachment of the Fmoc Group: Following deuteration, the Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. This reaction is generally conducted in organic solvents such as dichloromethane or dimethylformamide .

Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purities through controlled reaction conditions and purification techniques like chromatography and recrystallization.

DL-Alanine-2-D1-N-fmoc has diverse applications across several fields:

  • Chemistry: Serves as a building block in peptide synthesis, facilitating the construction of complex peptides and proteins.
  • Biology: Utilized in studies related to protein structure and function, contributing to advancements in peptide-based drug development.
  • Medicine: Employed in synthesizing pharmaceuticals, particularly those involving peptide therapeutics.
  • Industry: Used for producing peptide-based materials and as a tracer in metabolic studies .

Interaction studies involving DL-Alanine-2-D1-N-fmoc primarily focus on its role as a protected amino acid during peptide synthesis. The protection offered by the Fmoc group prevents side reactions during coupling processes. Once the desired peptide sequence is formed, the Fmoc group can be removed to reveal the free amino group for subsequent reactions. This protection-deprotection strategy is crucial for developing functional peptides with specific biological activities .

Several compounds are structurally or functionally similar to DL-Alanine-2-D1-N-fmoc:

Compound NameDescriptionUnique Features
Fmoc-DL-AlanineSimilar to DL-Alanine-2-D1-N-fmoc but without deuterium labelingNo isotopic labeling
Fmoc-L-AlanineL-isomer of alanine with an Fmoc groupChiral specificity
Fmoc-D-AlanineD-isomer of alanine with an Fmoc groupChiral specificity

Uniqueness

DL-Alanine-2-D1-N-fmoc's uniqueness lies in its deuterium label, which facilitates isotopic labeling studies. This property allows researchers to track metabolic pathways more effectively than non-labeled counterparts. The presence of the Fmoc protecting group further enhances its utility in synthetic applications compared to other similar compounds without this modification .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.12203477 g/mol

Monoisotopic Mass

312.12203477 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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